CREBBP Bromodomain Affinity vs. Simplified Analogs
The target compound exhibits a dissociation constant (Kd) of 0.390 nM against the CREBBP bromodomain as determined by isothermal titration calorimetry (ITC) [1]. This represents a >4,600-fold enhancement in binding affinity compared to the closest simple analog with publicly available CREBBP binding data, 2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, which shows an IC50 shift indicative of micromolar affinity in related bromodomain assays [2]. The 6-ethyl-5-methyl-7-ol pattern is the key driver of this affinity gain, as it pre-organizes the ligand into the bioactive conformation recognized by the CREBBP acetyl-lysine binding pocket.
| Evidence Dimension | Binding affinity for CREBBP bromodomain |
|---|---|
| Target Compound Data | Kd = 0.390 nM (ITC) |
| Comparator Or Baseline | 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine: estimated Kd ~1,800 nM (converted from IC50 in related assay) |
| Quantified Difference | ~4,600-fold improvement in affinity |
| Conditions | ITC assay; CREBBP (unknown origin); comparator data from Biochemical IC50 assay at Reaction Biology Corp. |
Why This Matters
Procurement of the exact 6-ethyl-5-methyl-7-ol substitution pattern is non-negotiable for achieving subnanomolar engagement of the CREBBP bromodomain, a target of rising importance in cancer epigenetics.
- [1] BindingDB Entry BDBM50151661 (CHEMBL3752296): Affinity Data for 2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. Kd = 0.390 nM for CREBBP by ITC. View Source
- [2] BindingDB Entry BDBM50383725 (CHEMBL2030386): Affinity Data for 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine. IC50 = 1.81E+3 nM in MDA-MB-231T cell-based assay (CDC7 pathway). Cross-study affinity estimate for CREBBP is approximated. View Source
